2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group and a tricyclo[3.3.1.1~3,7~]decane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable tricyclo[3.3.1.1~3,7~]decane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic structures used in different chemical and industrial applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide is unique due to its combination of a dichlorophenoxy group and a tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFJLVEGHRWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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